molecular formula C39H37N3O3 B611247 ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate CAS No. 1446350-60-2

ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate

Cat. No. B611247
CAS RN: 1446350-60-2
M. Wt: 595.74
InChI Key: XXDLWRCUPASJGY-VQIIKMDRSA-N
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Description

Novel modulator of proteasome assembly, resulting in an increase in 20S levels
TCH-165 is a small molecule modulator of proteasome assembly, resulting in an increase in 20S levels. The increase in the level of free 20S corresponds to enhanced proteolysis of IDPs.

Scientific Research Applications

Crystal Structure Analysis

The compound has been synthesized and its crystal structure has been analyzed through single-crystal X-ray diffraction. Such analyses are crucial in understanding the molecular arrangement and properties of the compound, which is vital for its potential applications in various fields of scientific research (Yeong et al., 2018).

Spectroscopic Characterization

The structural characterization of similar compounds has been determined using various spectroscopic methods like Fourier-transform infrared spectroscopy (FT-IR), Proton nuclear magnetic resonance (1H-NMR), Carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry. Such characterization is essential for understanding the compound's chemical properties and potential reactivity (Sathyanarayana & Poojary, 2021).

Synthesis and Reactivity Studies

Studies have been conducted on the synthesis and reactivity of similar compounds, offering insights into the chemical behavior of these compounds under various conditions. This knowledge is crucial for developing new synthetic routes and applications in medicinal chemistry and material science (Nikolaenkova et al., 2019).

Molecular Electrostatic Potential Analysis

The molecular electrostatic potential (MEP) of similar compounds has been studied to identify reactive sites within the molecule. This information is significant for predicting how these compounds might interact with other molecules, which is useful in drug design and other areas of chemical research (Sathyanarayana & Poojary, 2021).

Photoluminescence and Solid Emission Studies

Photoluminescence (PL) and thin-film solid emission spectra analyses have been conducted, suggesting potential applications of similar compounds in the field of optoelectronics, such as in the creation of organic light-emitting diodes (OLEDs) (Sathyanarayana & Poojary, 2021).

Antimicrobial and Antioxidant Applications

Some derivatives of similar compounds have shown excellent antimicrobial and antioxidant activities, indicating potential uses in pharmaceuticals and as preservatives (Raghavendra et al., 2016).

properties

IUPAC Name

ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37N3O3/c1-3-45-38(43)39(33-17-11-6-12-18-33)36(31-19-23-34(24-20-31)40-27-29-13-7-4-8-14-29)42(28-30-15-9-5-10-16-30)37(41-39)32-21-25-35(44-2)26-22-32/h4-26,36,40H,3,27-28H2,1-2H3/t36-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDLWRCUPASJGY-AEGYFVCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1([C@H](N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate
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ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate
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ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate
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ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate
Reactant of Route 5
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ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate
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ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate

Q & A

Q1: What is the mechanism of action of TCH-165 and what are its downstream effects?

A1: TCH-165 acts as a small molecule modulator of the 20S proteasome. [] Instead of the typical ubiquitin-dependent degradation pathway associated with the 26S proteasome, TCH-165 promotes the degradation of proteins through the 20S proteasome. [, ] This process leads to enhanced degradation of intrinsically disordered proteins (IDPs) like α-synuclein, tau, ornithine decarboxylase, and c-Fos, including the oncogenic transcription factor MYC. [, ] Notably, TCH-165 does not significantly affect the degradation of structured proteins. [] This targeted degradation of specific proteins, particularly MYC, results in antitumor activity in various cancers, including multiple myeloma and osteosarcoma. [, ]

Q2: What is known about the efficacy of TCH-165 in in vitro and in vivo models?

A2: TCH-165 exhibits promising antitumor activity in both in vitro and in vivo models. In vitro studies using canine and human osteosarcoma cell lines showed that TCH-165 effectively decreased c-MYC protein expression in a dose-dependent manner, leading to cell cycle arrest at the G1 phase. [] Similarly, in multiple myeloma models, TCH-165 demonstrated reduced cancer cell growth by enhancing apoptotic signaling. [] Notably, in vivo studies further confirmed these findings, showing that TCH-165 could effectively reduce tumor growth and was well-tolerated in mice and dogs. [] In models of neurodegenerative disease, TCH-165 was shown to protect rodent motor neurons from the toxic effects of dipeptide repeat proteins associated with C9ORF72 mutations, potentially by restoring proteostasis. []

Q3: What are the potential applications of TCH-165 in different disease areas?

A3: Based on the current research, TCH-165 holds promise for therapeutic applications in various disease areas:

  • Oncology: Its ability to induce MYC degradation makes it a potential therapeutic agent for cancers like multiple myeloma and osteosarcoma, where MYC overexpression plays a critical role. [, ]
  • Neurodegenerative Diseases: TCH-165's capacity to enhance the clearance of toxic protein aggregates, as observed with DPR proteins in C9ORF72-related ALS/FTD, suggests its potential in treating neurodegenerative diseases characterized by proteostasis defects. []
  • Cardiac Ischemia/Reperfusion Injury: Research suggests that TCH-165 may offer benefits in mitigating cardiac damage following ischemia/reperfusion injury by influencing mitochondrial dynamics through increased proteasome activity. []

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